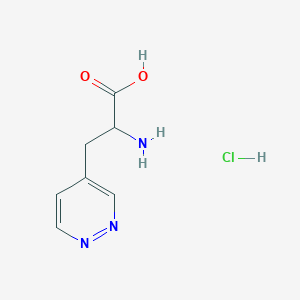

2-Amino-3-pyridazin-4-ylpropanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3-pyridazin-4-ylpropanoic acid hydrochloride is a chemical compound used for pharmaceutical testing .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. The search results indicate that 2-Amino-3-pyridazin-4-ylpropanoic acid hydrochloride has a molecular weight of 202.64 .Applications De Recherche Scientifique

Pharmacological Activities

Pyridazine derivatives, such as “2-Amino-3-pyridazin-4-ylpropanoic acid;hydrochloride”, have been shown to exhibit a wide range of pharmacological activities . These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Medicinal Chemistry

Pyridazine derivatives are considered ‘privileged structures’ in medicinal chemistry . They have been utilized in many drug discovery programs against a range of biological targets and physiological effects .

Agrochemical Applications

Various pyridazinone derivatives, which include “2-Amino-3-pyridazin-4-ylpropanoic acid;hydrochloride”, are well known as agrochemicals . They are present in commercially available drugs and agrochemicals .

Synthesis of Heteroaromatic Compounds

“2-Amino-3-pyridazin-4-ylpropanoic acid;hydrochloride” can be used in the synthesis of heteroaromatic compounds . These compounds have applications in medicinal chemistry, such as c-Met inhibition or GABA A modulating activity .

Use in Fluorescent Probes

The heterocyclic structures of pyridazine derivatives make them suitable for use in fluorescent probes . This allows for their use in various scientific and medical applications .

Structural Units of Polymers

Pyridazine derivatives have been incorporated into polymers for use in solar cells . This highlights their potential in the field of renewable energy .

Inhibitors in Biological Processes

Compounds containing pyridazine nuclei have shown GABA A allosteric modulating activity . They have also demonstrated BACE-1 inhibition , which is significant in the study of diseases like Alzheimer’s .

Use in Solar Cell Materials

One of the main reported applications of “2-Amino-3-pyridazin-4-ylpropanoic acid;hydrochloride” is its use as highly conjugated linkers in triazole-based polymers for the evaluation of solar cell materials .

Mécanisme D'action

Target of Action

The primary target of 2-Amino-3-pyridazin-4-ylpropanoic acid;hydrochloride is currently unknown. This compound is an alanine derivative , and alanine is a non-essential amino acid used by the body to build proteins.

Mode of Action

As an alanine derivative, it may be involved in protein synthesis or other biochemical processes involving amino acids .

Biochemical Pathways

Given its structure as an alanine derivative, it might be involved in the pathways related to protein synthesis or metabolism .

Result of Action

As an alanine derivative, it may play a role in protein synthesis or other cellular processes involving amino acids .

Propriétés

IUPAC Name |

2-amino-3-pyridazin-4-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c8-6(7(11)12)3-5-1-2-9-10-4-5;/h1-2,4,6H,3,8H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAGHKNNHRUSMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(pyridazin-4-yl)propanoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2464454.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2464457.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2464470.png)

![N-(2,4-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2464473.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2464474.png)

![2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2464477.png)